

Application of NMR Spectroscopy for the Structural Elucidation of Flavanones

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Compound of Interest		
Compound Name:	Flavanone	
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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the definitive structural elucidation of novel and known **flavanones**, a significant class of bioactive natural products. This application note provides a comprehensive overview and detailed experimental protocols for utilizing one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the molecular structure of **flavanones**. Through systematic analysis of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra, researchers can unambiguously assign proton and carbon signals, establish atom connectivity, and confirm the complete chemical structure. This guide is intended for researchers, scientists, and drug development professionals working on the isolation, characterization, and development of **flavanone**-based compounds.

Introduction

Flavanones are a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring of the C6-C3-C6 skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate structural determination is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy provides unparalleled insight into the molecular framework, allowing for the non-destructive analysis of a compound's structure.[1][2][3] This document outlines the standard workflow and protocols for the structural elucidation of **flavanone**s using modern NMR techniques.



Principles of Flavanone Structural Elucidation using NMR

The structural elucidation of a **flavanone** using NMR spectroscopy involves a systematic approach combining 1D and 2D NMR experiments.

- ¹H NMR Spectroscopy: Provides information about the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (number of protons). Key signals for flavanones include the characteristic ABX or AMX spin system of the C-ring protons (H-2, H-3ax, H-3eq) and the aromatic protons of the A and B rings.[4]
- 13C NMR and DEPT Spectroscopy: Reveals the number of unique carbon atoms and their types (C, CH, CH₂, CH₃). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is particularly useful for distinguishing between different types of carbon signals.
- 2D NMR Spectroscopy: These experiments are essential for establishing the connectivity between atoms.[3][5][6]
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is crucial for establishing the spin systems within the A, B, and C rings.[7][8][9]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹JCH). This allows for the unambiguous assignment of protonated carbon signals.[3][8][9]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH). This is vital for connecting the different structural fragments and for assigning quaternary carbons.[5][7][8][9]

Data Presentation: Characteristic NMR Data for Flavanones

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the **flavanone** skeleton. Actual values may vary depending on the substitution pattern and the solvent used.[4][10][11]



Position	¹³ C Chemical Shift (ppm)	¹H Chemical Shift (ppm)	Multiplicity and Coupling Constants (J in Hz)
C-Ring			
C-2	~ 75 - 85	~ 5.2 - 5.6	dd, J≈ 12, 3 Hz
C-3	~ 40 - 45	~ 2.7 - 3.1	H-3ax: dd, J ≈ 17, 12 Hz; H-3eq: dd, J ≈ 17, 3 Hz
C-4	~ 190 - 200	-	-
A-Ring			
C-5	~ 160 - 170	~ 7.3 - 7.9	Aromatic signals vary with substitution
C-6	~ 95 - 100	~ 6.0 - 6.5	Aromatic signals vary with substitution
C-7	~ 160 - 170	~ 6.0 - 6.5	Aromatic signals vary with substitution
C-8	~ 95 - 100	~ 6.0 - 6.5	Aromatic signals vary with substitution
C-9 (C-4a)	~ 100 - 105	-	-
C-10 (C-8a)	~ 160 - 165	-	-
B-Ring			
C-1'	~ 128 - 140	-	-
C-2'	~ 115 - 130	~ 6.8 - 7.5	Aromatic signals vary with substitution
C-3'	~ 115 - 130	~ 6.8 - 7.5	Aromatic signals vary with substitution
C-4'	~ 155 - 165	~ 6.8 - 7.5	Aromatic signals vary with substitution



C-5'	~ 115 - 130	~ 6.8 - 7.5	Aromatic signals vary with substitution
C-6'	~ 115 - 130	~ 6.8 - 7.5	Aromatic signals vary with substitution

Experimental Protocols Sample Preparation

- Compound Purity: Ensure the flavanone sample is of high purity (>95%) as impurities can complicate spectral analysis.
- Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in which the compound is sufficiently soluble. DMSO-d₆ is often a good choice for flavonoids due to its high solubilizing power.[12]
- Concentration: Prepare a solution with a concentration of 5-10 mg of the flavanone in 0.5-0.6 mL of the deuterated solvent.
- NMR Tube: Use a high-quality 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.



- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 220-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 scans or more, as ¹³C has low natural abundance.
- DEPT-135:
 - Pulse Program: Standard DEPT-135 pulse sequence.
 - Parameters: Use standard instrument parameters. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

COSY:

- Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
- Data Points: 2048 in F2 and 256-512 in F1.
- Number of Scans: 2-8 per increment.

HSQC:

- Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
- Spectral Width: ~12 ppm in F2 (¹H) and ~180-200 ppm in F1 (¹³C).

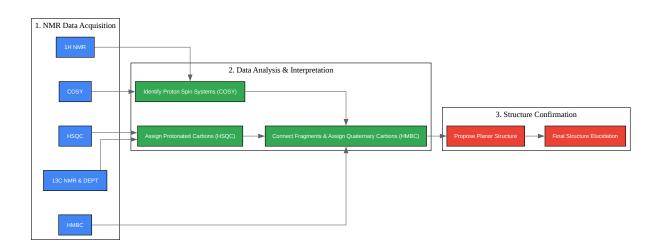


- Number of Scans: 2-8 per increment.
- HMBC:
 - Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
 - Spectral Width: ~12 ppm in F2 (¹H) and ~220-250 ppm in F1 (¹³C).
 - Number of Scans: 8-32 per increment.
 - Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz.

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a **flavanone** from the acquired NMR data follows a logical progression, as illustrated in the workflow diagram below.





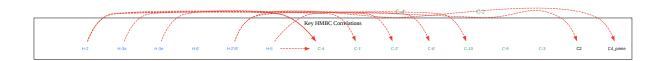
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Caption: NMR data acquisition and analysis workflow.

Key 2D NMR Correlations for a Flavanone Skeleton

The following diagram illustrates the key HMBC correlations that are instrumental in assembling the **flavanone** core structure.





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Caption: Key HMBC correlations in a **flavanone**.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural elucidation of **flavanones**. By employing a systematic combination of 1D and 2D NMR experiments, researchers can confidently determine the complete chemical structure of these important natural products. The protocols and data presented in this application note provide a robust framework for the successful characterization of **flavanones**, thereby facilitating further research into their biological activities and potential therapeutic applications.

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Methodological & Application





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